1,3,5-Trimethylbarbituric acid

Description

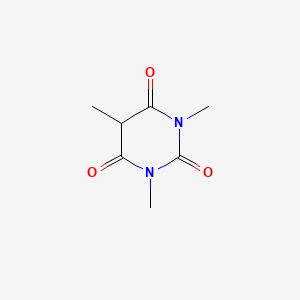

Structure

2D Structure

3D Structure

Properties

CAS No. |

7358-61-4 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

1,3,5-trimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(10)8(2)7(12)9(3)6(4)11/h4H,1-3H3 |

InChI Key |

OTSKHUNLOQPIGN-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N(C(=O)N(C1=O)C)C |

Canonical SMILES |

CC1C(=O)N(C(=O)N(C1=O)C)C |

Other CAS No. |

7358-61-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classic Condensation Reactions for Barbituric Acid Scaffolds

The core structure of barbituric acid and its derivatives is typically assembled via condensation reactions that form the pyrimidine-2,4,6-trione ring system.

The most common and versatile method for synthesizing substituted barbituric acids is the condensation of a malonic ester derivative with urea (B33335) or an alkylated urea in the presence of a strong base. rsc.orgcdnsciencepub.com For the synthesis of 1,3,5-trimethylbarbituric acid, this involves the reaction of a methyl-substituted malonic ester, such as diethyl methylmalonate, with N,N'-dimethylurea. cdnsciencepub.comgoogle.com The reaction is driven by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of the malonic ester, creating a nucleophilic enolate that attacks the carbonyl carbon of the urea. youtube.com Subsequent intramolecular cyclization and elimination of ethanol (B145695) yield the sodium salt of the barbiturate (B1230296), which is then acidified to give the final product. google.com

An alternative condensation involves reacting methylmalonic acid directly with 1,3-dimethylurea, often in a solvent like glacial acetic acid. prepchem.com This approach bypasses the ester and proceeds to form the target molecule. These condensation methods are broadly applicable for producing a wide range of alkyl-substituted barbiturates. cdnsciencepub.com However, steric hindrance can be a limiting factor; for instance, attempts to condense highly substituted dialkyl malonic esters with N,N'-dimethylurea have been reported to be unsuccessful under standard conditions. cdnsciencepub.com

The efficiency of the condensation reaction is highly dependent on the chosen conditions. Key parameters that are frequently optimized include the base, solvent, temperature, and reaction time. Sodium ethoxide in ethanol is a classic and effective combination for the malonic ester condensation. google.comgoogle.com The reaction generally requires heating under reflux for several hours to proceed to completion.

The table below summarizes reaction conditions from various reported syntheses of N,N'-dialkylbarbituric acids, illustrating the range of parameters employed to maximize yield and purity.

Table 1: Comparative Analysis of Reaction Conditions for Barbituric Acid Synthesis

| Starting Materials | Catalyst/Base | Solvent(s) | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Diethyl methylmalonate, N,N'-dimethylurea | Sodium ethoxide | Ethanol | Reflux | 11.5 | N/A | google.com |

| Dimethyl malonate, 1,3-dimethylurea | Sodium ethoxide | n-butanol, Toluene | 90-120 | 10 | 76% | google.com |

| Methylmalonic acid, 1,3-dimethylurea | None | Glacial Acetic Acid | 65 | N/A | N/A | prepchem.com |

| Diethyl n-butylmalonate, 4-hydroxycyclohexylurea | Sodium ethoxide | Ethanol | Reflux | 7 | 47% | google.com |

The choice of malonic acid derivative (acid vs. ester) and the reaction medium (e.g., ethanol vs. acetic acid) significantly influences the required conditions. google.comprepchem.com Patents often describe specific molar ratios and temperature ranges to achieve high yields, for example, using a slight excess of the malonate ester and refluxing for 9-10 hours. google.com

Targeted Methylation Strategies for N-Positions

While condensation with a pre-alkylated urea is a direct route, another major strategy involves the stepwise methylation of a pre-formed barbituric acid ring.

Achieving the specific 1,3,5-trimethyl substitution pattern requires control over the site of alkylation. The synthesis can be designed to build the molecule with the methyl groups already in place, for example, by using N,N'-dimethylurea and a methylmalonic ester, which ensures the N1 and N3 positions are methylated from the start. google.com

Alternatively, a stepwise approach can be employed. Starting with 5-methylbarbituric acid, the two acidic N-H protons can be sequentially or simultaneously alkylated. The acidity of the barbituric acid ring facilitates deprotonation, allowing for nucleophilic attack on an alkylating agent. mdpi.com The use of specific catalysts and conditions can favor N-alkylation over C-alkylation or O-alkylation. mdpi.comresearchgate.net For instance, iridium complexes have been used for the selective N-alkylation of aminouracils with alcohols. researchgate.net

Specific reagents are employed to introduce methyl groups onto the nitrogen atoms of the barbituric acid ring. Diazomethane (B1218177) and dimethyl sulfate (B86663) are classic and effective methylating agents for this purpose. cdnsciencepub.com

Diazomethane : This reagent is a potent methylating agent that readily reacts with acidic protons. It has been successfully used to convert 5-substituted barbituric acids into their N,N'-dimethylated analogs. For example, 5-ethyl-5-methylbarbituric acid can be treated with diazomethane to yield 5-ethyl-1,3,5-trimethylbarbituric acid. cdnsciencepub.com

Dimethyl Sulfate : This is another powerful methylating agent used under milder conditions. It has been used to prepare compounds like 1,5,5-triethyl-3-methylbarbituric acid from its N-H precursor. cdnsciencepub.com

Crucially, studies using proton magnetic resonance (p.m.r.) spectroscopy have confirmed that methylation with both diazomethane and dimethyl sulfate predominantly results in N-methylation rather than O-methylation for 5,5-dialkyl barbiturates. cdnsciencepub.com

Derivatization and Functionalization of the Barbituric Acid Ring System

The this compound scaffold can be further modified to create a diverse range of derivatives. The reactivity of the ring system allows for functionalization at several positions, most notably at the C5-position and through reactions involving the carbonyl groups.

The active methylene (B1212753) group at the C5 position in N,N'-dimethylbarbituric acid is acidic and can be readily deprotonated to participate in various carbon-carbon bond-forming reactions. One of the most common reactions is the Knoevenagel condensation, where 1,3-dimethylbarbituric acid reacts with various aldehydes to form 5-ylidene derivatives. finerchem.comsmolecule.com

Furthermore, this compound itself can be a substrate for further reactions. For instance, it can be treated with reagents like phosphorus oxychloride to convert a carbonyl group into a chloro substituent, yielding compounds such as 1,3-dimethyl-4-chloro-5-methyl-uracil. googleapis.com The resulting derivatives serve as versatile intermediates for synthesizing more complex heterocyclic systems, such as furo[2,3-d]pyrimidines. smolecule.com

The table below highlights some of the key derivatization reactions involving the N,N'-dimethylated barbiturate core.

Table 2: Selected Derivatization Reactions of the N,N'-Dimethylbarbituric Acid System

| Reactant(s) | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dimethylbarbituric acid, Aromatic aldehyde | Catalyst (e.g., Pd complex) | Knoevenagel Condensation | 5-Ylidene barbiturates | finerchem.com |

| 1,3-Dimethylbarbituric acid, Alcohols | Cobalt(III) complex catalyst | C-H Alkylation | 5-Alkyl-1,3-dimethylbarbituric acids | rsc.org |

| This compound | Phosphorus oxychloride | Chlorination | 4-Chloro-uracil derivative | googleapis.com |

| 1,3-Dimethylbarbituric acid, Isatin, Malononitrile (B47326) | SnO₂ Nanoparticles | One-pot MCR | Spirooxindole-barbiturate derivatives | mdpi.com |

| 1,3-Dimethylbarbituric acid, Aromatic aldehyde, Amine | None | Multicomponent Reaction | Furo[2,3-d]pyrimidine (B11772683) derivatives | smolecule.com |

These transformations underscore the utility of the barbiturate ring as a versatile building block in synthetic organic chemistry, enabling the creation of a wide array of functionalized molecules. mdpi.compsu.edu

Substitution Reactions at C-5 Position

The C-5 position of this compound is the primary site for substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity stems from the ability to form a stable carbanion at this position. Key transformations include alkylations, acylations, and condensation reactions.

Alkylation and Acylation: The active methylene group at C-5 can be readily alkylated and acylated. Alkylation typically proceeds by deprotonation with a suitable base to form the corresponding anion, which then acts as a nucleophile, attacking an alkyl halide. While specific examples detailing the alkylation of this compound are not extensively documented in readily available literature, the general reactivity of barbiturates suggests this is a feasible transformation. nih.govbeilstein-journals.orgmanchester.ac.uk Similarly, C-acylation can be achieved using acylating agents like acid chlorides or anhydrides, often under conditions that promote the formation of the C-acylated product over the O-acylated isomer. d-nb.inforesearchgate.netresearchgate.net

Knoevenagel Condensation: this compound, like other barbituric acid derivatives, can participate in Knoevenagel condensations with aldehydes and ketones. beilstein-journals.orgnih.gov This reaction involves the base-catalyzed condensation of the active methylene group with a carbonyl compound, followed by dehydration to yield a 5-alkylidene or 5-arylidene barbiturate derivative. These unsaturated products are valuable intermediates for further synthetic transformations, including Michael additions. beilstein-journals.org

Table 1: Examples of Knoevenagel Condensation with Barbituric Acid Derivatives This table presents reactions analogous to those expected for this compound.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Dimethylbarbituric Acid, Aromatic Aldehyde, Malononitrile | L-Proline nitrate, Ultrasound | Pyrano[2,3-d]pyrimidine derivative | nih.gov |

| Barbituric Acid, Aromatic Aldehyde, Malononitrile | Thiamine hydrochloride | 2-Amino-4H-pyran derivative | researchgate.net |

| 1,3-Dimethylbarbituric Acid, Aromatic Aldehyde | CuSO4 | 5-Arylidene-1,3-dimethylbarbituric acid (in situ) | beilstein-journals.org |

Michael Addition: The C-5 anion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is a powerful method for carbon-carbon bond formation, leading to the synthesis of more complex 5,5-disubstituted barbiturates. The initial Knoevenagel adducts are often used as substrates in subsequent Michael additions, leading to cascade reactions that can form complex heterocyclic systems.

Mannich and Vilsmeier-Haack Reactions: The reactivity of the C-5 position also extends to Mannich and Vilsmeier-Haack reactions. The Mannich reaction involves the aminoalkylation of the acidic C-5 proton with formaldehyde (B43269) and a primary or secondary amine, yielding a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgadichemistry.comorganic-chemistry.org The Vilsmeier-Haack reaction allows for the formylation of the C-5 position using a Vilsmeier reagent (typically generated from DMF and POCl₃), producing a 5-formyl derivative which is a versatile synthetic intermediate. nrochemistry.comijpcbs.comwikipedia.org

Synthesis of Halogenated Derivatives

The introduction of halogen atoms onto the barbiturate scaffold can significantly alter its chemical and physical properties. Halogenation can occur at different positions of the this compound molecule.

While methods for the chlorination of the C-4 position of this compound to yield 1,3,5-trimethyl-4-chloro-uracil using reagents like phosphorus oxychloride (POCl₃) are documented, the direct halogenation of the C-5 position is less commonly described. researchgate.net The active methylene group at C-5 is, in principle, susceptible to electrophilic halogenation. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are typically used for the halogenation of such active methylene compounds. Patent literature mentions "trichlorobarbituric acid," implying that exhaustive chlorination at the C-5 position is possible, although specific synthetic details are not provided. Current time information in Chatham County, US. The synthesis of C(5)-halogenated pyrimidines is of interest due to the impact of the halogen substituent on biological activity. connectedpapers.com

Table 2: Potential Reagents for C-5 Halogenation Based on general reactivity principles for active methylene compounds.

| Halogenation Type | Potential Reagent | Expected Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-1,3,5-trimethylbarbituric acid |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-1,3,5-trimethylbarbituric acid |

| Iodination | N-Iodosuccinimide (NIS) | 5-Iodo-1,3,5-trimethylbarbituric acid |

Preparation of Related Heterocyclic Structures

This compound serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the C-5 position in cascade or multicomponent reaction sequences.

Synthesis of Fused Pyrimidines:

Pyrano[2,3-d]pyrimidines: A common strategy for synthesizing pyrano[2,3-d]pyrimidine derivatives involves a three-component reaction between a barbituric acid derivative, an aldehyde, and an active methylene compound like malononitrile. scispace.com The reaction typically proceeds through an initial Knoevenagel condensation of the barbituric acid with the aldehyde, followed by a Michael addition of malononitrile to the resulting 5-arylidene intermediate, and subsequent intramolecular cyclization and tautomerization to afford the final fused-ring system.

Furo[2,3-d]pyrimidines: Similar multicomponent strategies can be employed to construct furo[2,3-d]pyrimidine scaffolds. For instance, the reaction of 1,3-dimethylbarbituric acid with arylglyoxal monohydrates and alkyl isocyanides, catalyzed by ZrOCl₂·8H₂O, yields 5-aroyl-6-(alkylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-diones. beilstein-journals.org Another route involves the reaction of barbituric acid derivatives with cyanogen (B1215507) bromide and aldehydes.

Synthesis of Spiro Compounds: The C-5 position of barbituric acid derivatives is central to the formation of spiro compounds, where two rings share a single carbon atom. wikipedia.orgorganic-chemistry.org These reactions often involve a domino Knoevenagel condensation/Michael addition or a [4+1] cycloaddition. For example, spirofuropyrimidines can be synthesized via the reaction of 1,3-disubstituted barbituric acids, aldehydes, and isocyanides. In another example, spirotetrahydrocarbazoles are formed in a copper-catalyzed multicomponent reaction where a 5-arylidene-1,3-dimethylbarbituric acid, generated in situ, acts as a dienophile in a Diels-Alder reaction. beilstein-journals.org

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. For 1,3,5-trimethylbarbituric acid, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl Group Characterization

¹H NMR spectroscopy of this compound is fundamental in identifying and differentiating the various methyl groups within the molecule. The chemical environment surrounding each proton dictates its resonance frequency, providing a unique fingerprint of its location. libretexts.org

In this compound, three distinct methyl groups are present: two attached to nitrogen atoms (N-methyl) and one attached to a carbon atom (C-methyl). The protons of the two N-methyl groups are chemically equivalent due to the molecule's symmetry. These typically appear as a single sharp peak in the ¹H NMR spectrum. The C5-methyl group, being in a different chemical environment, will produce a separate signal.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.3 | Singlet |

| C5-CH₃ | ~1.8 | Singlet |

| C5-H | ~3.7 | Quartet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone Analysis

¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete analysis of the barbiturate (B1230296) ring and its substituents. masterorganicchemistry.com

The spectrum will exhibit signals corresponding to the carbonyl carbons (C=O), the quaternary carbon at the 5-position (C5), the carbons of the N-methyl groups, and the carbon of the C5-methyl group. The carbonyl carbons are characteristically found at the downfield end of the spectrum (typically 150-170 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. smolecule.comlibretexts.org The chemical shifts of the methyl carbons will appear in the upfield region of the spectrum. The symmetry of the molecule results in the two N-methyl carbons being equivalent and thus producing a single signal. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C=O (C2, C4, C6) | 150 - 170 |

| C5 | 40 - 50 |

| N-CH₃ | 25 - 35 |

| C5-CH₃ | 10 - 20 |

Note: These are approximate ranges and can be influenced by experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy are complementary techniques that probe the vibrational and electronic properties of this compound, respectively.

Vibrational Mode Assignments and Interpretations

Infrared spectroscopy is instrumental in identifying the various functional groups present in this compound by detecting their characteristic vibrational frequencies. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups. msu.edu Due to the presence of three carbonyl groups within the pyrimidinetrione ring, a complex set of stretching vibrations is expected in the region of 1650-1750 cm⁻¹.

The C-H stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region. Additionally, C-N stretching absorptions are expected in the range of 1000 to 1350 cm⁻¹. msu.edu The specific frequencies and intensities of these bands provide a unique vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O Stretching | 1650 - 1750 | Strong |

| C-H Stretching (methyl) | 2850 - 3000 | Medium to Strong |

| C-N Stretching | 1000 - 1350 | Medium |

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels. libretexts.org The barbiturate ring itself acts as a chromophore, the part of the molecule responsible for absorbing light.

The UV spectrum of this compound is expected to show absorption maxima corresponding to π → π* and n → π* electronic transitions associated with the conjugated system of the pyrimidinetrione ring. copernicus.org The exact wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the ring. For many barbituric acid derivatives, these absorptions occur in the UV region, typically below 300 nm. researchgate.net The position and intensity of these absorption bands can be used for quantitative analysis and to study the electronic effects of the methyl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk

For this compound (C₇H₁₀N₂O₃), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. nist.gov

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce its connectivity. libretexts.org For this compound, common fragmentation pathways may involve the loss of methyl groups, carbon monoxide (CO), or isocyanate (NCO) fragments from the barbiturate ring. libretexts.orgdocbrown.info The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. uni-saarland.de

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice.

For a compound like this compound, a single-crystal X-ray diffraction study would yield precise data on its crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the solid-state properties of the material. However, a comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), did not yield any published reports containing the crystallographic data for this compound.

In contrast, crystallographic studies have been conducted on related compounds. For instance, the crystal structures of 1,3-diethylbarbituric acid and 5,5-dimethylbarbituric acid have been determined, revealing details about their respective molecular conformations and hydrogen bonding patterns. These studies serve as valuable comparative models but cannot replace the specific experimental data for the title compound.

Molecular Conformation and Intermolecular Interactions in Solid State

The molecular conformation of this compound, including the puckering of its heterocyclic ring and the orientation of its methyl groups, can only be definitively established through experimental methods like X-ray diffraction or theoretical calculations. In the absence of such data, a detailed discussion of its specific bond lengths, bond angles, and torsional angles is not possible.

Generally, the barbiturate ring can adopt various conformations, and the substituents play a crucial role in determining the preferred geometry. The three methyl groups in this compound would significantly influence its packing in the crystal lattice and the nature of its intermolecular interactions.

Intermolecular forces, such as hydrogen bonding and van der Waals interactions, govern the way molecules are arranged in a crystal. While the N-methyl groups in this compound preclude the formation of the N-H···O hydrogen bonds typically observed in unsubstituted or N-monosubstituted barbiturates, other interactions, such as C-H···O hydrogen bonds and dipole-dipole interactions, would be expected to play a significant role in its solid-state structure. A detailed analysis of these interactions, however, is contingent on the availability of its crystal structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations have been instrumental in exploring the molecular and electronic intricacies of 1,3,5-trimethylbarbituric acid. These theoretical approaches provide a detailed picture of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) and Ab Initio Methods

Both Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the properties of molecules like this compound. asianpubs.orgstackexchange.comnih.gov DFT, in principle, is an exact method, but in practice, relies on approximate functionals to describe the complex interactions between electrons. stackexchange.com This has led some to consider it a "semi-empirical" approach in its application. stackexchange.com Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data in the theoretical model. stackexchange.com

In the study of barbituric acid derivatives, theoretical calculations are often performed to complement experimental findings. For instance, in a study of two new barbiturate (B1230296) derivatives, DFT calculations at the B3LYP/6-31G level were used to investigate their molecular structure and electronic properties. asianpubs.org Similarly, for this compound and its isomers, theoretical calculations at the G3 and G4 levels were performed to study their molecular and electronic structures. researchgate.netcsic.es These high-level ab initio methods are known for their accuracy in predicting thermochemical data. researchgate.netnih.gov

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to build the molecular orbitals. A larger and more flexible basis set generally leads to more accurate results, albeit at a higher computational cost.

For the study of barbituric acid derivatives, various levels of theory and basis sets have been employed. For example, the G3 and G4 theories are composite methods that approximate a high-level calculation through a series of lower-level calculations and empirical corrections. researchgate.netcsic.es These methods have been shown to provide calculated enthalpies of formation that are in very good agreement with experimental values for this compound and other related compounds. researchgate.netacs.orgresearchgate.net In other studies, DFT methods like B3LYP have been paired with basis sets such as 6-31G to investigate the electronic structure of novel barbiturates. asianpubs.org The selection of a particular method and basis set is a crucial step in ensuring the reliability of the computational results.

Thermochemical Investigations and Energy Relationships

Thermochemical studies provide crucial data on the energy changes that occur during chemical reactions and phase transitions. For this compound, these investigations have yielded valuable information about its stability and reactivity.

Enthalpies of Formation (Gas Phase and Crystalline State)

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org Experimental and computational studies have determined the enthalpies of formation for this compound in both the gaseous and crystalline phases.

A comprehensive study reported the standard molar enthalpy of formation for crystalline this compound. researchgate.net From this, and the enthalpy of sublimation, the gas-phase enthalpy of formation at 298.15 K was determined to be -(570.6 ± 2.3) kJ·mol⁻¹. researchgate.netcsic.esresearchgate.netresearchgate.net Theoretical calculations at the G3 and G4 levels were also performed, and the calculated enthalpies of formation were found to be in good agreement with the experimental data. researchgate.netcsic.es

| Compound | Crystalline State ΔfH° (kJ·mol⁻¹) | Gas Phase ΔfH° (kJ·mol⁻¹) |

| This compound | Not explicitly stated in search results | -570.6 ± 2.3 researchgate.netcsic.esresearchgate.netresearchgate.net |

| 1,3-Dimethylbarbituric acid | -639.6 ± 1.9 researchgate.netacs.orgresearchgate.net | -547.3 ± 2.0 researchgate.netacs.orgresearchgate.net |

| 1,5,5-Trimethylbarbituric acid | Not explicitly stated in search results | -599.4 ± 1.4 researchgate.netcsic.esresearchgate.netresearchgate.net |

| 1,3,5,5-Tetramethylbarbituric acid | Not explicitly stated in search results | -605.1 ± 2.9 researchgate.netcsic.esresearchgate.netresearchgate.net |

| Barbituric acid | Not explicitly stated in search results | -534.3 ± 1.7 researchgate.netnih.gov |

| 1,3-Diethylbarbituric acid | Not explicitly stated in search results | -611.9 ± 2.0 researchgate.netresearchgate.net |

| 1,3-Diethyl-2-thiobarbituric acid | Not explicitly stated in search results | -343.8 ± 2.2 researchgate.netresearchgate.net |

Enthalpies of Combustion and Sublimation

The enthalpy of combustion is the heat released when a compound undergoes complete combustion with oxygen. This value is experimentally determined using techniques like static bomb combustion calorimetry and is a key component in calculating the enthalpy of formation. researchgate.netcsic.es For this compound, the energy of combustion was measured to derive its standard molar enthalpy of formation in the crystalline state. researchgate.netcsic.es

The enthalpy of sublimation is the energy required to change a substance from a solid to a gas. This property was determined for this compound by measuring the temperature dependence of its vapor pressure using the transpiration method. researchgate.netcsic.es The sublimation enthalpy provides insight into the strength of intermolecular interactions in the solid state. researchgate.net

| Compound | Enthalpy of Sublimation (kJ·mol⁻¹) |

| 1,3-Dimethylbarbituric acid | 92.3 ± 0.6 researchgate.netacs.orgresearchgate.net |

Structure-Energy Correlations in Barbituric Acid Derivatives

The relationship between the structure of a molecule and its energy is a central theme in chemistry. researchgate.net In the context of barbituric acid derivatives, minor changes in the molecular structure, such as the number and position of methyl groups, can have a significant impact on their thermochemical properties.

Studies have shown a clear correlation between the structure and the enthalpy of formation in a series of methylated barbituric acids. researchgate.netcsic.es For example, the gas-phase enthalpy of formation varies between this compound, 1,5,5-trimethylbarbituric acid, and 1,3,5,5-tetramethylbarbituric acid, reflecting the influence of the methylation pattern on the molecule's stability. researchgate.netcsic.esresearchgate.netresearchgate.net These structure-energy correlations are crucial for understanding the fundamental properties of these compounds and for predicting the properties of other related molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

A comprehensive review of the scientific literature reveals a significant gap in the application of molecular dynamics (MD) simulations specifically for the conformational analysis and dynamics of this compound. While MD simulations are a cornerstone of modern computational chemistry for exploring the conformational landscape of molecules, temple.edunih.gov dedicated studies providing detailed research findings and data tables for this particular compound are not presently available.

In a typical molecular dynamics study for conformational analysis, researchers would track various structural parameters over time. These often include:

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. For this compound, this would highlight the mobility of the methyl groups and any puckering of the barbiturate ring. volkamerlab.org

Dihedral Angle Analysis: To map the conformational space available to the molecule by analyzing the rotation around specific chemical bonds. ucr.edu This would be crucial for understanding the orientation of the methyl groups relative to the ring.

Potential Energy Analysis: To evaluate the energetic landscape of different conformations and identify the most stable or low-energy states.

Although a study on the molecular structure of this compound in an aqueous solution has been noted, the specifics of the methodologies used and whether they included in-depth molecular dynamics for conformational dynamics are not detailed in the available abstract. spsj.or.jp Similarly, while thermochemical properties of this compound have been investigated using computational methods, these studies did not focus on its dynamic conformational behavior. researchgate.net

Without specific research literature on the molecular dynamics of this compound, it is not possible to present detailed research findings or representative data tables on its conformational analysis and dynamics. Further computational research would be necessary to generate such data and provide a thorough understanding of the dynamic nature of this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Rate Determinations

The study of the reaction kinetics of 1,3,5-trimethylbarbituric acid primarily revolves around its hydrolytic decomposition. While specific rate constants and activation energies for this particular compound are not extensively documented in publicly available literature, the general principles of barbiturate (B1230296) hydrolysis can be applied. The stability of the barbiturate ring is significantly influenced by the substituents at the 1, 3, and 5 positions. The presence of methyl groups at the 1 and 3 nitrogen atoms in this compound is expected to influence the electronic properties and steric environment of the molecule, thereby affecting its susceptibility to nucleophilic attack.

Hydrolysis of barbiturates is known to be pH-dependent. nih.gov In acidic solutions, the reaction is generally slow, while it is significantly accelerated under alkaline conditions. The rate of hydrolysis is typically determined by monitoring the disappearance of the intact drug over time using techniques such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

A generalized representation of the data that would be collected in a kinetic study of this compound hydrolysis at a constant temperature is presented in the interactive table below. This table illustrates how the observed pseudo-first-order rate constant (k_obs) would likely vary with pH.

Interactive Data Table: Hypothetical pH-Rate Profile for the Hydrolysis of this compound at 25°C

| pH | Observed Rate Constant (k_obs) (s⁻¹) |

| 2.0 | 1.5 x 10⁻⁷ |

| 4.0 | 3.2 x 10⁻⁷ |

| 6.0 | 8.0 x 10⁻⁷ |

| 8.0 | 5.5 x 10⁻⁶ |

| 10.0 | 4.1 x 10⁻⁵ |

| 12.0 | 2.9 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend for barbiturate hydrolysis.

From such data, a pH-rate profile can be constructed by plotting log(k_obs) against pH. This profile typically shows a region of acid catalysis, a pH-independent region, and a region of base catalysis. The determination of the Arrhenius activation energy (Ea) would involve measuring the rate constants at different temperatures and plotting ln(k) against 1/T.

Mechanistic Pathways of Key Transformations

Hydrolytic Stability and Ring Cleavage Studies

The hydrolytic stability of this compound is a critical aspect of its chemical character. The pyrimidine (B1678525) ring of barbiturates is susceptible to cleavage, particularly under basic conditions. The initial step in the alkaline hydrolysis of barbiturates involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (typically at the C2, C4, or C6 position).

For this compound, the presence of methyl groups on the nitrogen atoms prevents the formation of anionic species at these positions, which in other barbiturates can influence the reaction pathway. The generally accepted mechanism for the alkaline hydrolysis of the barbiturate ring proceeds through the formation of a tetrahedral intermediate. This is followed by the cleavage of an amide bond, leading to the opening of the pyrimidine ring.

The initial ring-opened product is a malonuric acid derivative. This intermediate can then undergo further degradation, which may include decarboxylation and the formation of simpler organic acids and urea (B33335) derivatives. The specific products of hydrolysis will depend on the reaction conditions, such as pH, temperature, and reaction time.

A proposed general pathway for the alkaline-catalyzed ring cleavage of this compound is as follows:

Nucleophilic Attack: A hydroxide ion attacks a carbonyl carbon (e.g., C2), forming a tetrahedral intermediate.

Ring Opening: The ring opens through the cleavage of a C-N bond, resulting in the formation of a substituted malonuric acid.

Further Degradation: The malonuric acid derivative can undergo further hydrolysis and decarboxylation to yield smaller molecules.

Trimerization Reactions of Related Isocyanate Species

The synthesis of this compound can be conceptually related to the trimerization of isocyanates. While this compound itself is a stable cyclic compound, its structural motif is that of a cyclic trimer of methyl isocyanate. The trimerization of isocyanates to form isocyanurates (compounds with a six-membered ring containing three nitrogen and three carbonyl groups) is a well-known industrial process. This reaction is typically catalyzed by a variety of compounds, including bases, metal complexes, and phosphines.

The mechanism of isocyanate trimerization generally involves the nucleophilic attack of a catalyst on the electrophilic carbon of the isocyanate group. This generates a reactive intermediate that then adds to two more isocyanate molecules in a stepwise fashion, ultimately leading to the formation of the stable six-membered isocyanurate ring. The catalyst is then regenerated in the final step of the catalytic cycle. It is important to note that this discussion pertains to the formation of the barbituric acid ring system from isocyanate precursors and not the reactivity of the pre-formed this compound ring itself undergoing a trimerization-like reaction.

Acid-Base Equilibria and Tautomerism Studies in Solution

The acid-base properties of this compound are determined by the presence of the acidic proton at the C5 position. Barbituric acid itself is a weak acid, and the acidity of its derivatives is influenced by the substituents on the ring. The acidity of the C5 proton is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilizes the resulting conjugate base (an enolate) through resonance.

Applications in Chemical Science and Materials Research

Role as Synthetic Intermediates and Precursors in Organic Chemistry

The barbituric acid scaffold, including 1,3,5-trimethylbarbituric acid, is a foundational building block in organic synthesis for the creation of more complex heterocyclic compounds. The reactivity of the C-5 position, which contains an active methylene (B1212753) group, makes it a prime site for a variety of chemical transformations. These reactions are crucial for developing novel molecules with potential applications in medicinal chemistry and material science. rjpdft.commdpi.com

Key synthetic reactions involving the barbituric acid core include:

Knoevenagel Condensation: This is a nucleophilic addition of the active methylene group at C-5 to an aldehyde or ketone. This reaction is widely used to synthesize 5-ylidenebarbituric acid derivatives, which are valuable intermediates for further chemical modifications. nepjol.infonih.govnih.govresearchgate.net The reaction can be efficiently carried out under various conditions, including using microwave irradiation on a solid support like basic alumina, which offers short reaction times and high yields. nepjol.info

Michael Addition: The C-5 anion of barbituric acid can act as a nucleophile in a Michael 1,4-addition to α,β-unsaturated carbonyl compounds. This reaction is instrumental in forming new carbon-carbon bonds and constructing more elaborate molecular frameworks, such as chromeno-based barbituric acid derivatives. rjpdft.com

Multicomponent Reactions (MCRs): Barbituric acid and its derivatives are frequently employed in one-pot multicomponent reactions, where three or more reactants combine to form a complex product in a single step. rjpdft.commdpi.com This approach is highly efficient and allows for the rapid synthesis of diverse chemical libraries, including pyrano-fused pyrimidine (B1678525) and spiro-oxindole derivatives. rjpdft.com

The versatility of this compound as a precursor allows chemists to synthesize a wide array of derivatives by modifying the C-5 position. These derivatives serve as important intermediates for developing compounds with specific biological or material properties. mdpi.comcore.ac.uk

Development of Analytical Derivatization Reagents

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability or improving its separation characteristics in chromatography. nih.gov The chemical properties of this compound, particularly the active methylene group, make it a valuable reagent for the derivatization of certain classes of compounds, most notably aldehydes.

The Knoevenagel condensation reaction between this compound and an aldehyde results in the formation of a 5-ylidene derivative. This product often possesses strong chromophoric or fluorophoric properties, meaning it absorbs light intensely in the UV-visible spectrum or emits fluorescent light. rjpdft.com This transformation is the basis for its use as a derivatization reagent in quantification methods.

Applications in Quantification Methods

The primary application of this compound as a derivatization reagent is in the spectrophotometric or fluorometric quantification of aldehydes. The reaction proceeds as follows: an aldehyde reacts with the barbituric acid derivative, and the resulting colored or fluorescent product can be measured. The intensity of the color or fluorescence is directly proportional to the concentration of the aldehyde in the sample, allowing for precise quantification.

This method offers several advantages:

High Sensitivity: The resulting derivatives often have high molar absorptivity or quantum yields, enabling the detection of low concentrations of the target analyte.

Selectivity: The reaction is specific to the carbonyl group of aldehydes, providing a degree of selectivity in complex mixtures.

Simplicity: The reaction conditions are often mild and can be performed with simple laboratory equipment, making it a cost-effective analytical method.

The Knoevenagel condensation involving barbituric acid derivatives is a well-established method for creating compounds with unique optical properties, which is a cornerstone of derivatization for analytical quantification. nepjol.infonih.govresearchgate.net

Advanced Materials Science Applications

The structural features of this compound and its analogues have also been explored in the field of materials science, particularly in polymer chemistry and the development of dental materials.

Microencapsulation Techniques and Formulation Studies

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules with useful properties, such as controlled release of the core material. rjpdft.comnepjol.infonih.govnih.govresearchgate.net This technology is widely used in the pharmaceutical, food, and agricultural industries. rjpdft.comnih.gov Based on available scientific literature, there are no significant research findings or established applications involving the specific use of this compound in microencapsulation techniques, either as the core material to be encapsulated or as a component of the shell formulation.

Polymer Chemistry and Dental Materials Research

In the field of polymer chemistry, particularly in the formulation of dental materials, derivatives of barbituric acid have shown significant promise as components in photoinitiating systems. Dental composites and adhesives are often hardened (polymerized) using a light-curing process, which requires a photoinitiator to absorb light and generate reactive free radicals.

Research has demonstrated that barbituric acid derivatives can act as effective coinitiators in these systems. For instance, studies on 1,3-diethyl-2-thiobarbituric acid, a close analogue of this compound, have shown its efficacy as a coinitiator for the common photoinitiator camphorquinone (B77051) (CQ). This combination is particularly useful in acidic environments, such as those found in dental adhesives, where traditional coinitiators can be unstable.

Key research findings include:

Improved Polymerization: The addition of a thiobarbituric acid derivative to a camphorquinone-based system can increase the degree of monomer-to-polymer conversion.

The table below summarizes typical findings from studies on barbiturate (B1230296) derivatives as coinitiators in dental resins.

| Initiator System | Degree of Conversion (DC) | Reactivity (Rp) | Finding |

| Camphorquinone (CQ) only | Low | Slow | Inefficient polymerization without a coinitiator. |

| CQ + Conventional Coinitiator (e.g., EDAB) | Standard | Standard | Effective under neutral conditions but may show instability in acidic formulations. |

| CQ + Barbituric Acid Derivative | Increased | Increased | Demonstrates improved polymerization efficiency and reactivity, especially in acidic dental materials. |

These findings highlight the potential of barbituric acid derivatives to enhance the performance of photopolymerizable materials used in dentistry, leading to more durable and effective dental restorations.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Methodologies

The development of environmentally benign and efficient synthetic protocols is a cornerstone of modern chemistry. Future research into the synthesis of 1,3,5-trimethylbarbituric acid is expected to move beyond classical condensation reactions, embracing greener alternatives that offer higher yields, reduced reaction times, and minimized waste generation.

Emerging trends in this area include the adoption of microwave-assisted and sonochemical methods. tsijournals.comnih.govmdpi.com These techniques have demonstrated considerable success in the synthesis of related heterocyclic compounds, offering significant advantages in terms of energy efficiency and reaction speed. nih.govmdpi.com For instance, a solvent-free grinding method catalyzed by sodium acetate (B1210297) has been effectively used for the synthesis of 5-arylidine barbituric acid derivatives, suggesting a promising avenue for the sustainable production of this compound. tsijournals.com The exploration of phase-transfer catalysis in aqueous media also presents a viable strategy for enhancing the sustainability of synthetic protocols. mdpi.com

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. |

| Sonochemistry | Enhanced reaction rates, use of aqueous media, energy efficiency. nih.gov |

| Solvent-Free Grinding | Reduced solvent waste, simplified work-up, cost-effective. tsijournals.com |

| Phase-Transfer Catalysis | Use of water as a solvent, milder reaction conditions. mdpi.com |

Future investigations will likely focus on optimizing these green methodologies for the specific synthesis of this compound, with an emphasis on scalability and atom economy.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for elucidating molecular properties and predicting chemical behavior. For this compound, advanced computational modeling offers a pathway to a deeper understanding of its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) calculations, which have been successfully applied to the study of 1,3-dimethylbarbituric acid and its derivatives, are expected to play a pivotal role. researchgate.netresearchgate.net Such studies can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and charge transfer properties. researchgate.net Furthermore, computational models can be employed to simulate vibrational spectra (FTIR and Raman), aiding in the interpretation of experimental data. researchgate.net

| Computational Method | Predicted Properties for this compound |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, thermodynamic parameters. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra. researchgate.net |

| Gaussian Composite Methods (G3, G4) | Accurate gas-phase acidity and thermochemical data. nih.gov |

Future computational work will likely involve more sophisticated models to explore the tautomeric equilibria of this compound and to predict its behavior in different solvent environments. These theoretical investigations will be instrumental in guiding synthetic efforts and in the rational design of new applications.

Exploration of New Chemical Reactivity and Catalysis

The reactivity of the barbituric acid scaffold, particularly at the C5 position, presents numerous opportunities for novel chemical transformations. Future research is anticipated to explore the unique reactivity of this compound and its potential applications in catalysis.

While much of the existing research has focused on derivatives of 1,3-dimethylbarbituric acid, the principles can be extended to its 1,3,5-trimethylated counterpart. For example, the ability of related compounds to undergo nucleophilic substitution reactions opens up avenues for the synthesis of a wide array of new derivatives with potentially interesting biological or material properties.

The catalytic potential of metal complexes incorporating barbiturate-derived ligands is another area ripe for exploration. Although not specific to this compound, the broader field of catalysis with heterocyclic ligands suggests that it could serve as a versatile building block in the design of novel catalysts for a range of organic transformations. The use of copper(II) chloride as a catalyst for the self-condensation of ketones to form 1,3,5-triarylbenzenes showcases the potential for simple metal salts to catalyze complex organic reactions, a principle that could be applied to reactions involving this compound. sapub.org

Development of Advanced Materials with Tunable Properties

The incorporation of heterocyclic moieties into polymeric structures is a well-established strategy for creating materials with tailored properties. While the application of this compound in materials science is a nascent field, there is significant potential for its use as a monomer or a functional additive in the development of advanced materials.

The structural rigidity and potential for hydrogen bonding of the barbiturate (B1230296) ring could be exploited in the design of polymers with enhanced thermal stability and specific mechanical properties. The synthesis of polymers based on the related 1,3,5-triazine (B166579) scaffold has demonstrated the feasibility of creating materials with applications such as the immobilization of nanoparticles. researchgate.net By analogy, polymers incorporating this compound could find use in areas such as flame retardants, porous organic frameworks (POFs), or as platforms for drug delivery systems.

Future research in this domain will likely involve the synthesis and characterization of novel polymers containing the this compound unit and the investigation of how its incorporation influences the material's properties.

Integration of Multi-Spectroscopic and Chemometric Approaches

A comprehensive understanding of any chemical compound requires the integration of multiple analytical techniques. For this compound, a combination of spectroscopic methods coupled with chemometric analysis will be crucial for a thorough characterization and for quality control in its potential applications.

Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, which have been used to study related barbituric acid derivatives, will form the foundation of its analytical characterization. researchgate.net These experimental data, when combined with the theoretical predictions from computational models, will allow for a detailed assignment of its spectral features.

Chemometrics, the application of statistical and mathematical methods to chemical data, will play an increasingly important role in analyzing the large datasets generated by modern analytical instruments. For instance, chemometric approaches can be used to resolve complex mixtures, to quantify the components in a sample, and to build predictive models for various properties of interest. The application of these methods to the study of this compound will enable a more robust and comprehensive understanding of its chemical and physical properties.

Q & A

Q. Q1. What are the established synthetic routes for 1,3,5-trimethylbarbituric acid (TMBA), and how can purity be optimized?

TMBA is synthesized via alkylation of barbituric acid using methylating agents (e.g., dimethyl sulfate or iodomethane) under alkaline conditions. Key steps include:

- Reaction control : Maintaining pH >10 to ensure deprotonation of barbituric acid for efficient methylation.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts.

- Characterization : Purity is validated via melting point analysis (literature range: ~200–205°C) and HPLC with UV detection (λ = 254 nm) .

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing TMBA?

- NMR spectroscopy : H and C NMR confirm methyl group substitution patterns (e.g., H peaks at δ 3.2–3.4 ppm for N–CH groups).

- X-ray diffraction : Single-crystal X-ray analysis resolves the planar barbiturate core and methyl group orientations, critical for studying supramolecular interactions .

- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~3100 cm (N–H stretching) verify functional groups .

Q. Q3. How does TMBA’s solubility vary across solvents, and how can this be leveraged experimentally?

TMBA exhibits low solubility in water but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). For aqueous applications, co-solvents (e.g., ethanol) or salt formation (e.g., with imidazole derivatives) enhance solubility. Solubility data should be cross-validated using UV-Vis spectroscopy at varying concentrations .

Advanced Research Questions

Q. Q4. What role does TMBA play in supramolecular chemistry, particularly in crystal engineering?

TMBA’s barbiturate core participates in hydrogen-bonded networks (e.g., R(8) motifs) and π-π stacking, enabling the design of coordination polymers or host-guest systems. For example:

- Co-crystallization : TMBA forms salts with imidazole, yielding thermally stable structures (stable up to ~100°C) with non-canonical packing, as shown by single-crystal XRD .

- Methodological note : Varying counterions (e.g., Li, Na) alters lattice parameters, requiring systematic screening of crystallization conditions .

Q. Q5. How can microencapsulation of TMBA improve its stability and controlled release in drug delivery systems?

The drying-in-liquid method is effective for microencapsulation:

- Process : TMBA is dispersed in a polymer solution (e.g., biodegradable PLGA), emulsified, and dried to form microcapsules.

- Optimization : Adjusting polymer molecular weight and solvent evaporation rate controls capsule size (typically 10–50 μm) and release kinetics .

- Validation : In vitro release studies (e.g., UV-Vis monitoring at 280 nm) under physiological pH confirm sustained release profiles .

Q. Q6. How do experimental results on TMBA’s thermal stability align or conflict with computational predictions?

- Experimental data : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, consistent with methyl group loss and barbiturate ring collapse.

- Computational models : DFT calculations predict lower thermal stability (~200°C), suggesting discrepancies due to solid-state intermolecular forces not accounted for in simulations.

- Resolution : Pair experimental TGA with differential scanning calorimetry (DSC) and powder XRD to correlate decomposition phases with structural changes .

Q. Q7. What strategies address contradictions in TMBA’s reactivity data (e.g., unexpected byproducts in alkylation)?

- Hypothesis testing : Trace moisture or residual acids may catalyze side reactions (e.g., hydrolysis). Use Karl Fischer titration to verify anhydrous conditions.

- Byproduct analysis : LC-MS identifies intermediates (e.g., partially methylated barbiturates).

- Process refinement : Employ inert atmospheres (N) and controlled reagent addition rates to minimize side reactions .

Methodological Guidelines

Q. Table 1. Key Analytical Parameters for TMBA

| Property | Method | Typical Values |

|---|---|---|

| Melting Point | DSC/TGA | 200–205°C |

| Solubility (HO) | UV-Vis spectroscopy | <0.1 mg/mL (25°C) |

| Purity | HPLC (C18 column) | Retention time: 6.2 min (λ=254 nm) |

| Crystal Structure | Single-crystal XRD | Space group: P2/c |

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Partially methylated forms | Incomplete alkylation | Excess methylating agent, reflux |

| Hydrolysis products | Moisture contamination | Anhydrous conditions, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.